Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-
Description
Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-, is a substituted benzoic acid derivative characterized by a benzoyl group at the 2-position of the parent benzoic acid. The benzoyl moiety itself is further substituted with a chlorine atom at the 2-position and a methyl group at the 5-position of its aromatic ring. This structural complexity imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Molecular Formula: Based on structural analogs (e.g., 2-(4-methylbenzoyl)benzoic acid in ), the molecular formula is inferred to be C₁₅H₁₁ClO₃ (molecular weight: 298.7 g/mol).
For example, bromination and chlorination of benzotrichloride derivatives () or lithium-mediated carboxylation () may serve as plausible routes.
Applications: Substituted benzoylbenzoic acids are often explored as enzyme inhibitors or receptor ligands.
Properties
CAS No. |
71550-20-4 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(2-chloro-5-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
OACHMRGCIDBGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Friedel-Crafts Acylation Using Phthalic Anhydride and Substituted Toluenes
One documented method involves the reaction of 4-bromo-1-chloro-2-methylbenzene with phthalic anhydride under low temperature conditions using n-butyllithium as a base in tetrahydrofuran (THF) solvent. The process is as follows:
- Step 1: 4-bromo-1-chloro-2-methylbenzene is treated with n-butyllithium at -78°C for 30 minutes to generate the corresponding aryllithium intermediate.
- Step 2: Phthalic anhydride is added to the reaction mixture at -78°C and stirred for 2 hours to effect acylation.
- Step 3: The reaction is quenched with 1N HCl, and the product is extracted and purified by flash chromatography.
This method yields 2-(4-chloro-3-methylbenzoyl)benzoic acid with a yield of approximately 50.4% as a white solid.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-bromo-1-chloro-2-methylbenzene + n-BuLi | -78°C | 0.5 h | - | Formation of aryllithium |
| 2 | Addition of phthalic anhydride in THF | -78°C | 2 h | - | Friedel-Crafts acylation |
| 3 | Quenching with 1N HCl, extraction, purification | Room temp | - | 50.4 | Purification by flash chromatography |
Preparation via Multi-step Halogenation and Functional Group Transformations
Another approach involves the synthesis of 2-chloro-5-iodobenzoic acid as an intermediate, which can be further transformed into the target compound. The process includes:
- Step A: Iodination of methyl o-aminobenzoate in the presence of potassium iodide and potassium iodate, with methylene dichloride and glacial acetic acid as solvents, followed by heating at 55–60°C.
- Step B: Conversion of the iodinated intermediate to 2-amino-5-iodo ethyl benzoate by refluxing with absolute ethanol and methanol.
- Step C: Diazotization of 2-amino-5-iodo ethyl benzoate with sodium nitrite in hydrochloric acid, followed by reaction with cuprous chloride to introduce the chloro substituent.
- Step D: Hydrolysis of the chloro-5-iodo ethyl benzoate intermediate with sodium hydroxide and ethanol at 70–80°C, followed by acidification to yield chloro-5-iodobenzoic acid.
This method achieves a high overall yield (~80%) and high purity (98.9%) of the chloro-5-iodobenzoic acid intermediate, which can be further elaborated to the target compound.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Methyl o-aminobenzoate + KI + KIO3 + CH2Cl2 + AcOH | 55–60°C | 3 h | - | Iodination |
| B | Intermediate + absolute ethanol + 30% methanol | 75–80°C reflux | 1–3 h | - | Formation of 2-amino-5-iodo ethyl benzoate |
| C | Diazotization with NaNO2 + Cuprous chloride in HCl | 0–30°C | 5–8 h | 92 | Introduction of chloro substituent |
| D | Hydrolysis with NaOH + ethanol, acidification with HCl | 70–80°C (hydrolysis) | 2–4 h | 95 | Formation of chloro-5-iodobenzoic acid |
Preparation of 2-Amino-3-methyl-5-chlorobenzoic Acid as a Related Intermediate
A related synthetic route involves preparing 2-amino-3-methyl-5-chlorobenzoic acid, which can be a precursor for further functionalization:
- Step 1: Nitration of m-toluic acid with nitric acid (60–75%) to obtain 2-nitro-3-methylbenzoic acid.
- Step 2: Catalytic hydrogenation of the nitro compound using Pd/C in ethanol under hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid.
- Step 3: Chlorination of 2-amino-3-methylbenzoic acid using dichlorohydantoin and benzoyl peroxide catalyst in solvents such as N,N-dimethylformamide at 90–110°C for 1–2 hours to obtain 2-amino-3-methyl-5-chlorobenzoic acid.
This method provides a high yield (87%) and high purity (99.3%) of the chlorinated amino acid intermediate, which can be further converted to the target compound.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | m-Toluic acid + HNO3 (60–75%) | Room temp | - | - | Nitration |
| 2 | 2-nitro-3-methylbenzoic acid + Pd/C + H2 in EtOH | 50°C | 2 h | - | Hydrogenation |
| 3 | 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide in DMF | 90–110°C | 1–2 h | 87 | Chlorination |
| Method | Starting Materials | Key Reactions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation (3.1) | 4-bromo-1-chloro-2-methylbenzene, phthalic anhydride | Aryllithium formation, acylation | 50.4 | Straightforward, well-established | Moderate yield, low temperature required |
| Multi-step Halogenation (3.2) | Methyl o-aminobenzoate, KI, KIO3, NaNO2, CuCl | Iodination, diazotization, hydrolysis | ~80-95 | High yield, high purity | Multi-step, complex reagents |
| Nitration-Hydrogenation-Chlorination (3.3) | m-Toluic acid, HNO3, Pd/C, dichlorohydantoin | Nitration, reduction, chlorination | 87 | High yield, environmentally friendly | Requires hydrogenation setup |
- The multi-step halogenation method (3.2) is notable for its high overall yield and purity, making it suitable for industrial scale-up despite its complexity.
- The Friedel-Crafts acylation method (3.1) is simpler but suffers from moderate yield and requires stringent low-temperature conditions.
- The nitration-hydrogenation-chlorination route (3.3) offers a green chemistry approach with readily available starting materials and good yields.
- Reaction conditions such as temperature control, solvent choice, and reagent purity critically influence the yield and purity of the final product.
- Purification techniques such as recrystallization, filtration, and chromatographic methods are essential to achieve high purity.
The preparation of Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- involves sophisticated synthetic strategies combining halogenation, acylation, and functional group transformations. Among the methods reviewed, the multi-step halogenation approach provides the highest yield and purity, suitable for industrial applications. The choice of method depends on available starting materials, desired scale, and purity requirements. Continuous optimization of reaction parameters and purification steps is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: 2-(2-Amino-5-methylbenzoyl)benzoic acid, 2-(2-Thio-5-methylbenzoyl)benzoic acid.
Oxidation: 2-(2-Chloro-5-carboxybenzoyl)benzoic acid.
Reduction: 2-(2-Chloro-5-methylbenzyl)benzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are widely recognized for their role in medicinal chemistry. The compound 2-(2-chloro-5-methylbenzoyl)-benzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals.
Key Pharmaceutical Uses:
- Intermediate for Drug Synthesis : This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including those targeting metabolic disorders and inflammatory diseases. Its derivatives have been explored for hypolipemic properties, aiding in the reduction of blood lipid levels .
- SGLT2 Inhibitors : The compound has potential applications as an intermediate in the development of sodium-glucose cotransporter 2 inhibitors, which are currently under investigation for diabetes treatment. These inhibitors help regulate blood sugar levels by preventing glucose reabsorption in the kidneys .
Chemical Synthesis
The compound is also significant in chemical synthesis processes, particularly as a building block for more complex molecules.
Synthesis Applications:
- Key Intermediate in Organic Synthesis : The compound is employed as a precursor for synthesizing other benzoic acid derivatives and related compounds. Its structure allows for further functionalization, making it valuable in creating various chemical entities used in research and industry .
- Industrial Scale-Up Processes : Recent studies have demonstrated effective methods for scaling up the synthesis of benzoic acid derivatives like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, showcasing the compound's utility in large-scale production settings .
Case Study 1: Hypolipemic Agents
Research has indicated that compounds derived from benzoic acid can exhibit hypolipemic effects. For instance, 2-chloro-5-sulfamoylbenzoic acids have been studied for their ability to lower cholesterol levels effectively. These compounds were synthesized through diazotization processes and have shown promise in clinical applications aimed at managing lipid profiles .
Case Study 2: SGLT2 Inhibitors Development
A novel synthetic route was developed to create intermediates for SGLT2 inhibitors using benzoic acid derivatives. This approach involved multiple steps including bromination and diazotization, which were optimized for yield and cost-effectiveness, highlighting the importance of benzoic acid derivatives in modern pharmaceutical development .
Data Tables
| Application Area | Specific Use | Remarks |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Used in hypolipemic agents |
| Chemical Synthesis | Building block for complex molecules | Important for organic synthesis |
| Diabetes Treatment | Precursor for SGLT2 inhibitors | Currently under clinical investigation |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 2-Cl and 5-CH₃ substituents create ortho and para electronic effects, whereas analogs like 2-(4-methylbenzoyl)benzoic acid () exhibit para-substitution only. Ortho substituents often introduce steric hindrance, reducing conformational flexibility.
- Electron Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups polarize the benzoyl ring, altering charge distribution compared to methoxy (electron-donating, resonance) or fluoro (electron-withdrawing, inductive) substituents.
Physicochemical Properties
- Solubility : Chlorine and methyl groups reduce polarity, likely decreasing aqueous solubility compared to hydroxylated analogs (e.g., 5-chloro-2-hydroxybenzoic acid, ).
- Stability : Ortho-substituted chlorobenzoates (e.g., sodium 2-chloro-5-fluorobenzoate, ) exhibit moderate stability under acidic conditions due to steric protection of the carboxylate group.
Biological Activity
Benzoic acid derivatives, particularly 2-(2-chloro-5-methylbenzoyl)-, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and antibacterial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-
- Molecular Formula: C15H13ClO3
- Molecular Weight: 276.71 g/mol
The compound features a benzoic acid core with a chloro and methyl substitution that significantly influences its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that 2-(2-chloro-5-methylbenzoyl)- exhibits notable anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-1β. The administration of 500 mg/60 kg body weight resulted in a decrease in these cytokines, suggesting a potential mechanism through inhibition of COX-2 activity .
Table 1: Anti-inflammatory Effects of 2-(2-chloro-5-methylbenzoyl)- in LPS-Induced Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | White Blood Cell Count |
|---|---|---|---|
| Control | 8.50 ± 1.20 | 3.00 ± 0.50 | Elevated |
| Compound Dose | 5.70 ± 1.04 | 2.32 ± 0.28 | Reduced |
2. Anti-tumor Activity
The compound has also been evaluated for its anticancer potential. A study focusing on its interaction with Bcl-2 family proteins revealed that it binds effectively to Mcl-1 and Bfl-1 proteins, which are critical targets in cancer therapy. The binding affinities were measured with values around 100 nM, indicating strong potential for inhibiting cancer cell survival pathways .
Table 2: Binding Affinities of Benzoic Acid Derivatives
| Compound | Target Protein | Binding Affinity (K_i) |
|---|---|---|
| 2-(2-chloro-5-methylbenzoyl)- | Mcl-1 | 100 nM |
| Other Derivative | Bfl-1 | >20-fold selectivity |
3. Antibacterial Activity
The antibacterial properties of benzoic acid derivatives are well-documented. The presence of electron-withdrawing groups enhances their efficacy against various bacterial strains. In vitro assays have shown that compounds similar to 2-(2-chloro-5-methylbenzoyl)- exhibit significant inhibition against Gram-positive bacteria .
Case Studies
Case Study 1: Evaluation of Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of the compound revealed that it effectively reduced inflammation in a rat model induced by LPS. The results indicated a marked improvement in inflammatory parameters, supporting the hypothesis that the compound acts through COX-2 inhibition .
Case Study 2: Anticancer Potential
In another investigation, researchers developed benzoic acid derivatives targeting Mcl-1 and Bfl-1 proteins in lymphoma cell lines. The results showed that these compounds could significantly reduce cell viability, indicating their potential as therapeutic agents against resistant cancer types .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
